molecular formula C19H18N2O3S B10812549 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10812549
M. Wt: 354.4 g/mol
InChI Key: NWJVFXZSTXNMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-4-phenylmethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and purity, as well as the application of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxy-4-methoxyphenyl)-2-imino-1,3-thiazolidin-4-one
  • 5-(3-Methoxy-4-phenylmethoxyphenyl)-2-imino-1,3-thiazolidin-4-one

Uniqueness

5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is unique due to the specific substitution pattern on the phenyl ring, which enhances its biological activity compared to other thiazolidinone derivatives. The presence of both ethoxy and phenylmethoxy groups contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-2-23-16-10-14(11-17-18(22)21-19(20)25-17)8-9-15(16)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,20,21,22)

InChI Key

NWJVFXZSTXNMKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=N)S2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.